![molecular formula C20H20N4O4S B2601868 N-(2,5-dimethoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 946249-98-5](/img/structure/B2601868.png)
N-(2,5-dimethoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, also known as DMPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPTA is a thiazole-based compound that has been synthesized through a series of reactions.
Scientific Research Applications
Antimicrobial Applications
This compound has been synthesized and developed as a scaffold for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . The derivatives of this compound have shown excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus . Moreover, these compounds have also shown favorable activity against vancomycin-resistant E. faecium .
Antifungal Applications
The derivatives of this compound have demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains . One of the esters of this compound showed good activity against Candida auris, which was greater than fluconazole .
Psychoactive Applications
The compound is classified as a phenethylamine and is a potent agonist of the 5-hydroxytryptamine receptor . It is considered a new psychoactive substance, but little is known about its metabolism and elimination properties since it was discovered .
Metabolism Study
The metabolic characteristics of this compound were investigated in human hepatocytes and human cDNA-expressed cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes using liquid chromatography–high resolution mass spectrometry . This study aids in understanding the abuse screening of this compound .
Proteomics Research
This compound is also used as a biochemical for proteomics research .
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-15-8-9-17(28-2)16(11-15)23-18(25)10-14-12-29-20(22-14)24-19(26)21-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,23,25)(H2,21,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFECNUDRLDTBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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